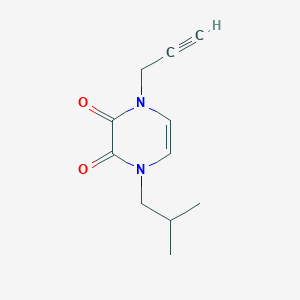

![molecular formula C17H17FN4O B6461396 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549064-52-8](/img/structure/B6461396.png)

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Molecular Structure Analysis

The exact mass of the compound is 423.21 and its molecular weight is 423.48 . The compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen .Physical And Chemical Properties Analysis

The compound “2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” has an exact mass of 423.21 and a molecular weight of 423.48 . It contains carbon, hydrogen, fluorine, nitrogen, and oxygen .Scientific Research Applications

- Nucleating Agent for Polypropylene : The synthesized product has been used as a nucleating agent for polypropylene, enhancing its crystallinity and mechanical properties .

- Imidazo[1,2-a]pyridine Derivatives : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds. Direct functionalization of this scaffold is efficient for constructing diverse derivatives .

Materials Science and Polymer Modification

Organic Synthesis and Heterocyclic Chemistry

Chemical Process Development

Mechanism of Action

Target of Action

The primary target of 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes.

Biochemical Pathways

The inhibition of the CYP51 protein affects the biosynthesis of ergosterol , a major component of the fungal cell membrane. This disruption leads to changes in the membrane’s structure and function, which can inhibit the growth and proliferation of the fungus .

Pharmacokinetics

Like many other imidazole derivatives, it is expected to be highly soluble in water and other polar solvents . These properties can influence the compound’s bioavailability, but more research is needed to provide a detailed pharmacokinetic profile.

Result of Action

The primary result of the compound’s action is the inhibition of fungal growth and proliferation. By disrupting the biosynthesis of ergosterol, the compound can cause changes in the fungal cell membrane that inhibit the fungus’s ability to grow and reproduce .

properties

IUPAC Name |

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c1-17(2,3)14-10-22-15(20-14)9-8-13(21-22)16(23)19-12-6-4-11(18)5-7-12/h4-10H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCJCGPUHPVJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461317.png)

![2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461332.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide; oxalic acid](/img/structure/B6461335.png)

![2-benzoyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461338.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461347.png)

![2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461355.png)

![ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6461361.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6461383.png)

![2-methoxy-3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461391.png)

![2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461395.png)

![4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid](/img/structure/B6461404.png)

![2-[5-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461410.png)

![2-(3-fluoro-4-methylbenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461425.png)